molecular formula C10H12F3N3O3S2 B3001035 1-(Thiazol-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-2-one CAS No. 2310157-86-7

1-(Thiazol-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-2-one

Cat. No. B3001035
CAS RN: 2310157-86-7
M. Wt: 343.34
InChI Key: MFPLHBPLCLJTDQ-UHFFFAOYSA-N
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Description

The compound "1-(Thiazol-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-2-one" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential antibacterial, antifungal, and anticancer properties, as evidenced by the various studies on related compounds .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-component reactions, as seen in the one-pot, three-component reaction for synthesizing a variety of arylsulfonyl piperazine derivatives . Similarly, substituted piperazine derivatives can be synthesized by connecting 1,3,4-thiadiazol with N-substituted piperazine under optimized conditions . These methods provide efficient routes to a wide range of piperazine-based compounds, which could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can be substituted at various positions to yield compounds with different biological activities. For instance, compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle have shown significant anticancer activity . The molecular structure of these compounds is crucial for their interaction with biological targets, as seen in the docking analysis of piperazine derivatives with enoyl reductase from E. coli .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including substitution reactions to introduce different functional groups. These reactions are influenced by factors such as solvent, acid acceptor, and reaction temperature . The chemical reactivity of these compounds is important for their biological activity, as it determines their interaction with biological targets and their antimicrobial efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperazine ring. These properties are essential for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME). Compounds with favorable physical and chemical properties are more likely to be effective as drugs, as they can reach their target sites in the body more efficiently .

properties

IUPAC Name

1-(1,3-thiazol-2-yl)-4-(3,3,3-trifluoropropylsulfonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O3S2/c11-10(12,13)1-6-21(18,19)15-3-4-16(8(17)7-15)9-14-2-5-20-9/h2,5H,1,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPLHBPLCLJTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)CCC(F)(F)F)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiazol-2-yl)-4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-2-one

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